1-methyl-4-(oxiran-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-methyl-4-(oxiran-2-yl)pyrazole |
InChI |
InChI=1S/C6H8N2O/c1-8-3-5(2-7-8)6-4-9-6/h2-3,6H,4H2,1H3 |
InChI Key |
GRJOLERTCKORLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 4 Oxiran 2 Yl 1h Pyrazole and Its Analogues
Approaches for Constructing the Oxirane Ring on Pyrazole (B372694) Scaffolds
This strategy involves the initial synthesis of a pyrazole containing a suitable unsaturated functional group, typically a vinyl or allyl group, which is then converted into the oxirane ring.
Epoxidation Reactions of Unsaturated Pyrazole Precursors
The direct epoxidation of an unsaturated pyrazole, such as a 4-vinyl-1-methyl-1H-pyrazole, is a primary method for forming the oxirane ring. mdpi.com This transformation involves the addition of an oxygen atom across the carbon-carbon double bond of the vinyl substituent. A variety of epoxidizing agents can be employed for this purpose. acsgcipr.org
Commonly used reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism involves the transfer of an oxygen atom from the peroxy acid to the alkene. youtube.com Another widely used and environmentally benign oxidant is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. organic-chemistry.orged.ac.uk Metal catalysts, such as those based on manganese, rhenium (e.g., methyltrioxorhenium, MTO), or tungsten, are effective in activating H₂O₂ for the epoxidation process. acsgcipr.orgorganic-chemistry.org In some MTO-catalyzed systems, pyrazole itself can act as an accelerant, enhancing the efficiency of the reaction. organic-chemistry.org
| Precursor Type | Oxidizing Agent | Catalyst (if applicable) | Product |
| Alkenylpyrazole | m-CPBA | None | Oxiranylpyrazole |
| Alkenylpyrazole | Hydrogen Peroxide (H₂O₂) | Manganese, Rhenium (MTO), or Tungsten complexes | Oxiranylpyrazole |
Stereochemical Considerations in Epoxidation Processes
When the epoxidation reaction creates a new chiral center, controlling the stereochemistry becomes a significant consideration. The stereochemical outcome of the epoxidation of an alkenyl pyrazole can be influenced by several factors, leading to either a racemic mixture or an enantiomerically enriched product.
For prochiral alkenes, standard epoxidation with agents like m-CPBA will typically result in a racemic mixture of the two possible enantiomers of the epoxide. youtube.com However, asymmetric epoxidation methods can be employed to achieve high levels of stereoselectivity. Substrate-directed epoxidation is one such approach, where a chiral directing group, such as a hydroxyl group on an allylic pyrazole derivative, can guide the oxidizing agent to one face of the double bond. youtube.comnih.govresearchgate.net This is often mediated by catalysts, for instance, using vanadium or titanium complexes, which coordinate to both the hydroxyl group and the oxidant, thereby controlling the trajectory of oxygen delivery. youtube.comnih.gov
Furthermore, the use of chiral catalysts, such as in the Sharpless-Katsuki epoxidation, allows for highly enantioselective synthesis of epoxides from allylic alcohols. youtube.combris.ac.uk This method utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate ligand to deliver the oxygen atom to a specific face of the alkene, enabling the synthesis of a single enantiomer of the desired oxirane-substituted pyrazole. youtube.comyoutube.com
Strategies for Forming the Pyrazole Ring with Oxirane-Bearing Synthons
An alternative synthetic route involves using starting materials that already possess an oxirane ring. The pyrazole heterocycle is then constructed around this pre-functionalized building block.
Cyclocondensation Reactions Utilizing Epoxide-Functionalized Building Blocks
The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for forming the pyrazole ring, typically involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgyoutube.comjk-sci.comresearchgate.net To synthesize oxirane-substituted pyrazoles via this route, an epoxide-functionalized 1,3-dicarbonyl synthon is required.
A practical approach involves the epoxidation of an α,β-unsaturated carbonyl compound, such as a chalcone, to create an epoxy-ketone. thepharmajournal.com These epoxy-ketones serve as the 1,3-dicarbonyl equivalent. Subsequent reaction of the epoxy-ketone with a hydrazine, such as methylhydrazine, in the presence of a base or acid catalyst, leads to a cyclocondensation reaction. ijraset.comcore.ac.uk The process involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring bearing the oxirane substituent. thepharmajournal.commdpi.com
| Epoxide-Bearing Synthon | Hydrazine Reagent | Key Reaction Type | Product |
| Epoxychalcone (Epoxy-1,3-dicarbonyl equivalent) | Hydrazine Hydrate (B1144303) | Knorr-type Cyclocondensation | 1H-Pyrazole with oxirane substituent |
| Epoxychalcone | Phenylhydrazine | Knorr-type Cyclocondensation | 1-Phenylpyrazole with oxirane substituent |
| Epoxychalcone | Methylhydrazine | Knorr-type Cyclocondensation | 1-Methylpyrazole with oxirane substituent |
N-Alkylation of Pyrazoles with Epoxide-Containing Reagents
This method is highly effective for introducing an oxirane-containing substituent onto the nitrogen atom of a pre-formed pyrazole ring. The reaction involves the deprotonation of the pyrazole NH group with a suitable base, followed by nucleophilic attack of the resulting pyrazolate anion on an electrophilic epoxide-containing reagent. google.comresearchgate.net
Common alkylating agents for this purpose include epichlorohydrin (B41342) and glycidyl (B131873) derivatives such as glycidyl tosylate. The reaction conditions, including the choice of base (e.g., sodium hydride, potassium carbonate) and solvent, can be optimized to achieve high yields. researchgate.netbeilstein-journals.org This approach allows for the synthesis of a wide variety of N-1 substituted pyrazoles with an oxiran-2-ylmethyl group, which are direct analogues of the target compound. nih.gov
Regioselectivity in the Synthesis of Oxirane-Substituted Pyrazoles
When synthesizing substituted pyrazoles, particularly with unsymmetrical precursors, controlling the position of the substituents (regioselectivity) is a crucial challenge. rsc.org
In the context of cyclocondensation reactions , such as the Knorr synthesis, using an unsymmetrical epoxy-ketone and a substituted hydrazine (e.g., methylhydrazine) can lead to the formation of two possible regioisomers. rsc.orgreddit.comresearchgate.net The regiochemical outcome is determined by which nitrogen of the hydrazine attacks which carbonyl (or carbonyl equivalent) of the 1,3-dicarbonyl system. researchgate.net Factors such as the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH, can influence the selectivity of this process. rsc.org
For N-alkylation of unsymmetrical pyrazoles (e.g., 3-methyl-1H-pyrazole), the alkylating agent can attach to either the N-1 or N-2 position, resulting in a mixture of regioisomers. Generally, the reaction is governed by steric hindrance; the alkyl group preferentially attaches to the less sterically hindered nitrogen atom. beilstein-journals.orgresearchgate.net For a 3-substituted pyrazole, this typically favors the formation of the 1,5-disubstituted product over the 1,3-disubstituted one. However, the regioselectivity can be influenced by the choice of the alkylating agent, the base, and the solvent system, allowing for the selective synthesis of one isomer over the other under optimized conditions. researchgate.netsemanticscholar.orgnih.gov
| Synthetic Route | Precursors | Potential Issue | Factors Influencing Regioselectivity |
| Cyclocondensation | Unsymmetrical epoxy-ketone + Substituted hydrazine | Formation of two regioisomeric pyrazoles | Steric/electronic effects of substituents, pH, catalyst rsc.orgresearchgate.net |
| N-Alkylation | Unsymmetrical pyrazole + Epoxide-reagent | Alkylation at N-1 vs. N-2 position | Steric hindrance at pyrazole C3/C5, base, solvent, nature of alkylating agent researchgate.netbeilstein-journals.orgresearchgate.net |
Advanced Synthetic Techniques and Green Chemistry Approaches
Recent progress in organic synthesis has provided a toolbox of advanced methods applicable to the construction of complex heterocyclic systems like pyrazole-epoxides. These techniques not only offer improvements in terms of reaction efficiency and product yields but also align with the growing demand for sustainable chemical manufacturing. Methodologies such as microwave-assisted synthesis, reactions in solvent-free environments, and the use of innovative catalysts are central to the modern synthesis of pyrazole derivatives and their analogues. researchgate.neteurekaselect.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. eurekaselect.comrawdatalibrary.net The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave's electric field, leading to rapid and uniform heating throughout the reaction medium.
For the synthesis of pyrazole-epoxide systems, microwave-assisted protocols can be applied to different stages of the synthetic sequence. One relevant approach involves the synthesis of pyrazole rings from precursors that can be derived from epoxides. For instance, the synthesis of 3,5-diaryl-1H-pyrazoles can proceed from β-arylchalcones. nih.gov This process involves the initial epoxidation of the chalcone, followed by the addition of hydrazine hydrate to form a pyrazoline intermediate, which then dehydrates to the final pyrazole. nih.gov While a multi-step process, the application of microwave energy can drastically shorten the reaction times for the cyclocondensation steps.
Another relevant example, which demonstrates the compatibility of the pyrazole-epoxide system with microwave energy, is the microwave-assisted ring-opening of epoxides with pyrazole nucleophiles. In one study, the reaction of various pyrazoles with phenyl glycidyl ether was conducted under microwave irradiation at 120 °C, achieving serviceable yields in just one minute. mdpi.comnih.gov This highlights the rapid kinetics achievable with microwave heating for reactions involving these two moieties.
| Reactants | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazole + Phenyl Glycidyl Ether | Microwave-Assisted | 120 °C, Solvent-Free | 1 min | 73% | mdpi.com |
| Imidazole Derivative + Phenyl Glycidyl Ether | Conventional Heating | 60 °C, Solvent-Free | 12 h | 82% | mdpi.com |
| Cinnamaldehydes + Hydrazine Hydrate | Microwave-Assisted | Solvent-Free, ZnO Nano-catalyst | Short | High | pharmacophorejournal.com |
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, toxicity, and environmental pollution. iau.ir Solvent-free reactions, often performed using grinding techniques or by heating a neat mixture of reactants, can lead to higher reaction rates, improved selectivity, and simplified product isolation. iau.irresearchgate.net
The synthesis of pyrazole-epoxide analogues is well-suited to solvent-free conditions, particularly when combined with microwave assistance. The reaction between pyrazoles and phenyl glycidyl ether, for example, has been efficiently performed without any solvent, demonstrating the feasibility of this approach. mdpi.comnih.gov This method not only accelerates the reaction but also simplifies the work-up, as the need to remove a solvent is eliminated.
Furthermore, solvent-free synthesis of the core pyrazole ring has been successfully demonstrated. Nano-catalyzed reactions, such as the synthesis of pyrazoles from cinnamaldehydes and hydrazine hydrate using a ZnO nano-catalyst, can be performed under solvent-free, microwave-assisted conditions. pharmacophorejournal.com Another technique involves the grinding of reactants, as seen in the synthesis of pyranopyrazoles using a nano-SiO2/hexamethylenetetramine catalyst at room temperature, which proceeds in high yields without any solvent. iau.ir These methodologies could be adapted for the synthesis of a vinylpyrazole precursor, such as 1-methyl-4-vinyl-1H-pyrazole, which could subsequently be epoxidized to the target compound. nih.gov
| Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|
| Epoxide ring-opening with pyrazoles | Microwave, 120 °C, 1 min | Rapid reaction, simplified workup, high efficiency | mdpi.comnih.gov |
| Synthesis of pyrano[2,3-c]pyrazoles | Grinding, Room Temp, Nano-catalyst | Mild conditions, high yields, reusable catalyst | iau.ir |
| Synthesis of pyrazoles from cinnamaldehydes | Microwave, ZnO Nano-catalyst | Green chemistry approach, high yields | pharmacophorejournal.com |
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.net For the synthesis of 1-methyl-4-(oxiran-2-yl)-1H-pyrazole and its analogues, catalytic methods can be applied to both the formation of the pyrazole ring and the introduction of the epoxide functionality.
A key pathway to pyrazole-epoxide analogues involves the synthesis of the pyrazole ring from an epoxide precursor. One reported method involves the epoxidation of β-arylchalcones using hydrogen peroxide, followed by a cyclocondensation reaction with hydrazine hydrate. nih.gov This sequence provides a clear route to 3,5-diaryl-1H-pyrazoles where an epoxide is a key intermediate. nih.gov The epoxidation step itself can be performed using various catalytic systems to enhance efficiency and selectivity.
Alternatively, the pyrazole ring can be constructed first, followed by the formation of the epoxide. The synthesis of the precursor 1-methyl-4-vinyl-1H-pyrazole can be achieved from 1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov The subsequent epoxidation of the vinyl group is a standard transformation that can be accomplished with various reagents, including peroxy acids like m-CPBA. The use of catalytic systems, potentially involving transition metals, could offer greener alternatives using oxidants like hydrogen peroxide. acs.org
Furthermore, the synthesis of the pyrazole core itself benefits greatly from green catalytic methods. Simple and non-toxic catalysts like ammonium (B1175870) chloride have been used for the Knorr pyrazole synthesis in renewable solvents like ethanol. jetir.org Heterogeneous catalysts, such as ZnO nanoparticles and nano-SiO2 composites, offer advantages like high efficiency, solvent-free conditions, and catalyst recyclability, making them attractive for sustainable production pathways. pharmacophorejournal.comiau.ir
| Catalyst | Reaction | Key Features | Reference |
|---|---|---|---|
| Ammonium Chloride | Knorr pyrazole synthesis | Green, inexpensive, non-toxic catalyst; uses renewable solvent | jetir.org |
| ZnO Nano-catalyst | Synthesis of pyrazoles from cinnamaldehydes | Solvent-free, microwave-assisted, high efficiency | pharmacophorejournal.com |
| Nano-SiO2/hexamethylenetetramine | Synthesis of pyranopyrazoles | Heterogeneous, reusable, solvent-free grinding at room temp. | iau.ir |
| Copper Triflate / bmim | Synthesis of pyrazolines from α,β-ethylenic ketones | Catalytic system for cyclocondensation | nih.gov |
| Molecular Iodine | General pyrazole synthesis | Metal-free catalyst for various pyrazole formations | researchgate.net |
Chemical Reactivity and Transformations of Oxirane Substituted Pyrazoles
Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered ether ring of the oxirane moiety is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of epoxide chemistry and serves as a primary pathway for the elaboration of the oxirane substituent.
Nucleophilic Ring-Opening Pathways
The reaction of oxirane-substituted pyrazoles with nucleophiles typically proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophile attacks one of the two carbon atoms of the epoxide ring. For an unsymmetrical epoxide like the one in 1-methyl-4-(oxiran-2-yl)-1H-pyrazole, the attack predominantly occurs at the sterically less hindered terminal carbon atom.
Analogous studies on similar compounds, such as ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates, demonstrate that various amines can act as effective nucleophiles to open the oxirane ring. nih.gov This reaction leads to the formation of β-amino alcohols. nih.govnih.gov The regioselectivity of this process is crucial for the synthesis of well-defined functionalized molecules.
Formation of Polyfunctionalized Derivatives
The nucleophilic ring-opening of the oxirane provides a direct route to a diverse array of polyfunctionalized pyrazole (B372694) derivatives. By choosing different nucleophiles, a variety of functional groups can be introduced onto the side chain at the C4 position of the pyrazole ring. For instance, reaction with primary or secondary amines yields amino alcohols, which are valuable intermediates in medicinal chemistry.
The table below illustrates the expected products from the reaction of this compound with various nucleophiles, based on established epoxide chemistry.
| Nucleophile (Nu-H) | Resulting Functional Group at Side Chain | Product Class |
| Primary Amine (R-NH₂) | -CH(OH)-CH₂-NHR | Secondary Amino Alcohol |
| Secondary Amine (R₂NH) | -CH(OH)-CH₂-NR₂ | Tertiary Amino Alcohol |
| Alcohol (R-OH) | -CH(OH)-CH₂-OR | Ether-Alcohol |
| Thiol (R-SH) | -CH(OH)-CH₂-SR | Thioether-Alcohol |
| Azide (N₃⁻) | -CH(OH)-CH₂-N₃ | Azido-Alcohol |
Reactions Involving the Pyrazole Heterocycle
The pyrazole ring itself is an aromatic heterocycle with distinct reactive sites, allowing for further modifications of the core structure.
Functionalization of the Pyrazole Ring (e.g., Electrophilic and Nucleophilic Substitution)
The pyrazole ring is considered an electron-rich aromatic system. In electrophilic aromatic substitution reactions, the C4 position is the most nucleophilic and typically the primary site of attack. researchgate.netlibretexts.org Since this position is already substituted in this compound, electrophilic attack would be directed to the C3 or C5 positions, though this is generally less favorable and may require more forcing conditions.
Modern synthetic methods have been developed for the direct functionalization of the pyrazole C4 position. For instance, hypervalent iodine-mediated reactions can introduce thiocyano or selenocyano groups onto unsubstituted pyrazoles, which can then be further transformed. beilstein-journals.org
Conversely, the C3 and C5 positions of the pyrazole ring are more susceptible to nucleophilic attack, especially if a suitable leaving group is present at these positions. While the target compound does not possess such a group, this reactivity pattern is a key consideration in the broader chemistry of pyrazoles. encyclopedia.pub
Derivatives via N-Substitution
The pyrazole ring in this compound is already substituted at the N1 position with a methyl group. The remaining nitrogen atom (N2) is pyridine-like and possesses a lone pair of electrons, making it nucleophilic. This allows for further reactions with electrophiles, such as alkylating agents, to form quaternary N1,N2-dialkylpyrazolium salts. google.com This process, known as N-alkylation, can be achieved using various alkylating agents under either basic or acidic conditions. researchgate.netsemanticscholar.orgmdpi.com The formation of these charged pyrazolium (B1228807) salts alters the electronic properties and solubility of the molecule.
Intramolecular Cyclizations and Formation of Fused Heterocyclic Systems
The polyfunctionalized derivatives obtained from the ring-opening of the oxirane are excellent precursors for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. rsc.orgresearchgate.netosi.lv
A prominent example of this strategy involves the reaction of an oxirane-substituted pyrazole with an amine. nih.gov The resulting amino alcohol intermediate can undergo a subsequent intramolecular cyclization to form a new ring fused to the pyrazole core. Research on ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates has shown that their reaction with amines can directly lead to the synthesis of novel pyrazolo[1,5-a] rsc.orgacs.orgdiazepin-4-ones through a ring-opening and direct cyclization sequence. nih.gov This transformation builds a seven-membered diazepine (B8756704) ring fused to the pyrazole.
This synthetic strategy highlights the utility of the oxirane moiety as a linchpin for constructing complex, multi-ring systems from relatively simple pyrazole precursors. The specific nature of the fused ring system depends on the nucleophile used in the initial ring-opening step and the subsequent cyclization conditions.
The table below outlines a potential intramolecular cyclization pathway starting from a derivative of this compound.
| Starting Material | Reaction Sequence | Resulting Fused System |
| This compound | 1. Ring-opening with a primary amine (e.g., aminoethanol). 2. Intramolecular cyclization (e.g., dehydration or activation of the hydroxyl group). | Pyrazolo-fused morpholine (B109124) or similar N,O-heterocycle. |
| Ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylate | Ring-opening with amines followed by direct cyclization. nih.gov | Pyrazolo[1,5-a] rsc.orgacs.orgdiazepin-4-one. nih.gov |
Mechanistic Investigations of Oxirane Pyrazole Chemical Processes
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 1-methyl-4-(oxiran-2-yl)-1H-pyrazole are predominantly governed by the electrophilic nature of the oxirane ring, which can be activated by acid catalysis or undergo direct nucleophilic attack under basic or neutral conditions. The regioselectivity and stereochemistry of these ring-opening reactions are key aspects of their mechanistic studies.
Under acid-catalyzed conditions , the reaction is initiated by the protonation of the oxirane oxygen atom. This protonation enhances the electrophilicity of the epoxide ring and weakens the C-O bonds. The subsequent nucleophilic attack can proceed through a mechanism with significant SN1 character. The transition state in this pathway involves a partially formed carbocation at the more substituted carbon atom of the oxirane ring, as this allows for greater stabilization of the developing positive charge. Consequently, the nucleophile preferentially attacks the more substituted carbon.
Conversely, under base-catalyzed or neutral conditions , the reaction proceeds via an SN2 mechanism. A strong nucleophile directly attacks one of the carbon atoms of the oxirane ring, leading to the simultaneous opening of the ring and the formation of a new bond. In this concerted process, steric hindrance plays a decisive role. The transition state involves a pentacoordinate carbon atom, and to minimize steric repulsion, the nucleophile preferentially attacks the less substituted carbon atom of the oxirane.
A regioselective strategy for the synthesis of related compounds, such as ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates, has been reported. In these syntheses, the pyrazole (B372694) nitrogen can be alkylated to introduce the oxirane-containing side chain. Subsequent reactions can involve the ring-opening of the oxirane with amines, leading to the formation of novel heterocyclic systems like pyrazolo[1,5-a] researchgate.netdntb.gov.uadiazepin-4-ones. dntb.gov.ua
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of these reaction pathways and for calculating the energies of the transition states. While specific DFT studies on this compound are not extensively reported in the literature, theoretical investigations into the reactivity of pyrazole derivatives and epoxide ring-opening reactions provide a solid foundation for predicting the behavior of this compound. csbsju.edu
The following table summarizes the expected regiochemical outcome of the nucleophilic ring-opening of this compound under different catalytic conditions.
| Catalyst | Nucleophile (Nu) | Major Product | Reaction Pathway |
| Acid (e.g., H₂SO₄) | H₂O | 1-(1-methyl-1H-pyrazol-4-yl)propane-1,2-diol | SN1-like |
| Acid (e.g., HBr) | Br⁻ | 1-bromo-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol | SN1-like |
| Base (e.g., NaOMe) | MeO⁻ | 1-methoxy-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol | SN2 |
| Base (e.g., NH₃) | NH₃ | 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol | SN2 |
Characterization and Role of Reactive Intermediates
The nature of the reactive intermediates in the chemical processes of this compound is highly dependent on the reaction conditions. The characterization and understanding of the role of these intermediates are fundamental to controlling the outcome of the reactions.
In acid-catalyzed ring-opening reactions , the key reactive intermediate is the protonated epoxide . This species is significantly more reactive towards nucleophiles than the neutral epoxide. The positive charge on the oxygen atom polarizes the C-O bonds, making the carbon atoms more electrophilic. In the case of an unsymmetrical epoxide like this compound, the distribution of positive charge is not equal between the two carbon atoms. The more substituted carbon atom can better stabilize a partial positive charge, leading to a transition state with significant carbocationic character at this position. This explains the regioselectivity observed in acid-catalyzed ring-opening reactions.
Under base-catalyzed conditions , the primary reactive intermediate is the alkoxide formed after the nucleophilic attack and ring-opening. This alkoxide is a strong base and will be protonated by a suitable proton source in the reaction medium, such as the solvent or a conjugate acid of the nucleophile, to yield the final product. The formation of the alkoxide is the rate-determining step, and its stability does not significantly influence the regioselectivity, which is primarily controlled by sterics in the SN2 transition state.
In some instances, particularly with the use of certain reagents or under specific photochemical conditions, the formation of radical intermediates could be envisaged, although this is less common for standard epoxide ring-opening reactions. The trapping of such reactive intermediates can be achieved using specific radical scavengers, which would provide evidence for a radical-mediated pathway.
The pyrazole ring itself can also play a role in influencing the reactivity of the oxirane. The nitrogen atoms of the pyrazole can be protonated under acidic conditions, which might affect the electronic properties of the entire molecule and, consequently, the reactivity of the epoxide ring. Furthermore, intramolecular reactions where one of the pyrazole nitrogens acts as a nucleophile to open the epoxide ring are plausible, leading to the formation of fused heterocyclic systems. This has been observed in related pyrazole-epoxide systems. dntb.gov.ua
The table below outlines the key reactive intermediates and their roles in the transformation of this compound.
| Reaction Condition | Key Reactive Intermediate | Role of Intermediate |
| Acid-catalyzed | Protonated Epoxide | Enhances electrophilicity of the oxirane ring, directs nucleophilic attack to the more substituted carbon. |
| Base-catalyzed | Alkoxide | Product of the ring-opening step, subsequently protonated to give the final product. |
| Potential Intramolecular | Zwitterionic species | Formed by the attack of a pyrazole nitrogen on the oxirane carbon, leading to cyclized products. |
Computational and Theoretical Studies on Oxirane Pyrazoles
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Mulliken Charges)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of pyrazole (B372694) derivatives. eurjchem.comnih.gov Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometry and calculate various electronic and reactivity descriptors. nih.govresearchgate.netuomphysics.net
Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govscispace.com For 1-methyl-4-(oxiran-2-yl)-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the oxirane ring, indicating its susceptibility to nucleophilic attack.
Mulliken Charges: Mulliken population analysis is used to calculate the partial atomic charges on each atom in a molecule. researchgate.net This provides a quantitative measure of the electron distribution and helps identify polar regions. In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxirane ring are expected to carry significant negative charges, making them potential sites for interaction with electrophiles. rsc.org
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity. |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. eurasianjournals.comeurasianjournals.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological targets. nih.govresearchgate.net
For this compound, MD simulations can be employed to:
Analyze Conformational Flexibility: Explore the rotational freedom around the single bond connecting the pyrazole and oxirane rings. This helps identify the most stable conformations and the energy barriers between them.
Study Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water) to understand how it interacts with its environment. This is crucial for predicting solubility and how the molecule might behave in a biological system.
Probe Binding Stability: When docked into the active site of a protein, MD simulations can assess the stability of the binding pose over a period of nanoseconds. nih.govnih.gov Metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to confirm if the interaction is stable. researchgate.net
Prediction and Validation of Reaction Mechanisms
Theoretical chemistry is a powerful tool for elucidating the pathways of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org
A plausible synthetic route to this compound could involve the epoxidation of 1-methyl-4-vinyl-1H-pyrazole. Computational modeling could validate this proposed mechanism by:
Calculating Reaction Energetics: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction to predict its thermodynamic feasibility.
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The energy of the TS is used to calculate the activation energy, which determines the reaction rate.
Visualizing Reaction Pathways: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.
Such studies provide deep mechanistic insights that can guide the optimization of reaction conditions in the laboratory. nih.gov
Spectroscopic Data Correlation and Interpretation using Theoretical Models (e.g., IR, NMR, Mass Spectrometry)
Computational methods are widely used to predict and interpret spectroscopic data. By comparing calculated spectra with experimental results, chemists can confirm molecular structures and assign spectral features with greater confidence. uomphysics.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). rsc.orgresearchgate.netjst.go.jpresearchgate.net Theoretical calculations can help resolve ambiguities in complex spectra and confirm structural assignments for this compound. rsc.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the computed IR spectrum with the experimental one, specific absorption bands can be assigned to particular functional groups, such as the C-N stretches of the pyrazole ring or the C-O-C stretches of the oxirane ring.
| Spectroscopic Data | Typical Experimental Value | Typical Calculated Value (DFT) | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | 7.5 - 8.0 | 7.4 - 7.9 | Pyrazole Ring Protons (C-H) |
| ¹³C NMR (ppm) | 130 - 140 | 129 - 139 | Pyrazole Ring Carbons (C-H) |
| IR (cm⁻¹) | ~1550 | ~1545 | Pyrazole Ring C=N/C=C Stretch |
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). cram.comwalisongo.ac.id
On an MEP map, different colors represent different values of electrostatic potential:
Red: Indicates regions of high electron density and strong negative potential, which are favorable for electrophilic attack. For this compound, these would be centered on the pyrazole nitrogen atoms and the oxirane oxygen. cram.com
Blue: Indicates regions of low electron density and positive potential, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. walisongo.ac.id
Green/Yellow: Represent areas with intermediate or near-neutral potential.
MEP analysis is crucial for understanding non-covalent interactions like hydrogen bonding and for predicting the orientation a molecule might adopt when binding to a biological receptor. researchgate.netproteopedia.org It provides a powerful guide for identifying the key "active sites" on the molecule's surface that govern its chemical and biological interactions.
Applications of Oxirane Substituted Pyrazoles in Advanced Chemical Synthesis
As Versatile Building Blocks for Complex Molecular Architectures
The utility of 1-methyl-4-(oxiran-2-yl)-1H-pyrazole as a versatile building block stems primarily from the electrophilic nature of its oxirane ring. This functional group is susceptible to ring-opening reactions initiated by a broad spectrum of nucleophiles. This reactivity allows for the facile introduction of a β-hydroxyethyl functionality tethered to the pyrazole (B372694) ring, a common and valuable structural motif in medicinal chemistry and materials science.
One of the most significant applications is in the synthesis of β-amino alcohols. nih.govrroij.com The reaction of the oxirane ring with primary or secondary amines leads to the regioselective formation of amino alcohols, which are crucial intermediates for pharmaceuticals and chiral auxiliaries. nih.govgaylordchemical.com For instance, the condensation of pyrazole-containing amines with aryloxy oxiranes is a documented method for preparing complex β-amino alcohol derivatives. nih.gov This reaction underscores the potential of this compound to serve as the pyrazole-epoxide component in similar synthetic strategies.
The general reaction scheme involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, as depicted in the table below.
| Nucleophile | Reagent Example | Product Type | Significance |
| Amine | R¹R²NH | β-Amino alcohol | Precursors for drugs, chiral ligands |
| Alcohol | R-OH | β-Alkoxy alcohol | Solvents, plasticizers, synthetic intermediates |
| Thiol | R-SH | β-Thio alcohol | Intermediates for sulfur-containing heterocycles |
| Azide | NaN₃ | β-Azido alcohol | Precursors for β-amino alcohols and triazoles |
The resulting β-hydroxy group can be further functionalized, for example, through oxidation to a ketone, esterification, or elimination to form a vinyl group. The synthesis of 1-methyl-4-vinyl-1H-pyrazole has been achieved from 1-methyl-1H-pyrazole-4-carbaldehyde, highlighting a pathway where an oxygen-containing functional group at the 4-position is converted into a reactive vinyl substituent. nih.gov A similar transformation could be envisioned for this compound, expanding its utility as a precursor for various polymerizable and synthetically versatile vinylpyrazoles.
Precursors in the Synthesis of Diverse Heterocyclic Scaffolds
The bifunctional nature of the products derived from this compound makes it an excellent precursor for the synthesis of more complex, often fused, heterocyclic systems. The pyrazole ring itself is a stable aromatic core, while the side chain, generated after the oxirane ring-opening, contains reactive functional groups (e.g., hydroxyl and amino groups) that can participate in subsequent cyclization reactions.
The synthesis of pyrazole derivatives from epoxides is a recognized strategy for creating novel heterocyclic structures. researchgate.net For example, the reaction of an epoxide with a binucleophile like hydrazine (B178648) can lead to the formation of larger heterocyclic rings incorporating the pyrazole moiety. This approach is instrumental in building pyrazolo-fused systems, such as pyrazolo[1,2-a]pyrazoles or pyrazolo[1,2-a]pyridazines. researchgate.net
A general synthetic pathway could involve:
Ring-opening: Reaction of this compound with a nucleophile (e.g., hydrazine).
Intramolecular Cyclization: The newly introduced nucleophilic group on the side chain attacks a suitable position on the pyrazole ring or a pre-installed electrophilic center, or the hydroxyl group is converted into a leaving group to facilitate cyclization.
This strategy allows for the construction of diverse heterocyclic scaffolds, which are of great interest in drug discovery and materials science due to their unique three-dimensional structures and biological activities. nih.gov The synthesis of 3,5-diaryl-1H-pyrazoles from chalcone-derived epoxides further illustrates the established synthetic link between oxiranes and the formation of pyrazole-containing molecules. mdpi.com
Role as Ligands or Catalytic Components in Chemical Reactions
Pyrazole and its derivatives are well-established as highly effective ligands in coordination chemistry. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a wide variety of metal ions, forming stable metal complexes. uninsubria.itpen2print.org These pyrazole-based ligands have been instrumental in the development of catalysts for numerous organic transformations. nih.gov
This compound can function as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. More interestingly, the oxirane ring offers a site for modification to create multidentate ligands. For example, ring-opening with an amino-functionalized molecule could yield a bidentate or tridentate ligand capable of forming highly stable chelate complexes with metal ions.
Examples of Pyrazole-Metal Complex Applications:
| Metal | Ligand Type | Application | Reference |
| Zinc(II) | Bis(pyrazole) | Copolymerization of CO₂ and epoxides | semanticscholar.org |
| Cobalt(II), Nickel(II), etc. | 3-methyl-1H-pyrazole-4-carboxylic acid | Electrocatalysis (OER, ORR) | rsc.org |
| Various Transition Metals | Protic Pyrazoles | Homogeneous Catalysis | nih.gov |
The resulting metal complexes can exhibit significant catalytic activity. For instance, pyrazole-supported zinc complexes have been successfully employed as catalysts for the ring-opening copolymerization of epoxides and carbon dioxide. semanticscholar.org Similarly, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated excellent activity as bifunctional catalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). rsc.org While specific studies on complexes of this compound are not widely documented, its structural similarity to these proven ligands suggests its strong potential for applications in catalysis.
Development of Novel Polymeric Materials and Precursors
The oxirane functionality makes this compound a prime candidate for use as a monomer in the synthesis of novel polymeric materials. Oxiranes (epoxides) are known to undergo ring-opening polymerization to produce polyethers. The polymerization of this monomer would result in a polymer with pendant 1-methyl-pyrazole groups along the polyether backbone.
Such polymers could possess unique properties conferred by the pyrazole moieties, including:
Metal-chelating abilities: The pyrazole units could be used to coordinate metal ions, leading to the formation of polymer-supported catalysts or materials for metal ion sequestration.
Modified solubility and thermal properties: The polar pyrazole rings would influence the physical properties of the resulting polymer.
Biological activity: Given the wide range of biological activities associated with pyrazoles, these polymers could be explored for biomedical applications.
Furthermore, the compound can serve as a precursor to other types of monomers. As mentioned, the conversion of the oxirane to a vinyl group would produce 1-methyl-4-vinyl-1H-pyrazole, a monomer that can undergo polymerization. The polymerization of vinylpyrazoles has been reported, indicating that this is a viable route to pyrazole-containing polymers. nih.gov
Applications in Corrosion Inhibition
Pyrazole derivatives have been extensively studied and proven to be highly effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.orgnih.gov
The effectiveness of pyrazole-based inhibitors is linked to several structural features:
Heteroatoms: The presence of nitrogen atoms in the pyrazole ring and, in this specific compound, the oxygen atom in the oxirane ring, act as active centers for adsorption onto the metal surface. nih.gov
Aromatic Ring: The π-electrons of the pyrazole ring facilitate strong interaction with the vacant d-orbitals of the metal.
Molecular Size and Structure: A larger molecular surface area can lead to greater coverage of the metal surface, enhancing inhibition efficiency.
Numerous studies have demonstrated that pyrazole derivatives can achieve high inhibition efficiencies, often exceeding 90%. nih.govbohrium.comresearchgate.net They typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm. semanticscholar.org Although this compound has not been specifically reported in corrosion studies, its molecular structure, containing both the pyrazole nucleus and an additional oxygen heteroatom, makes it a highly promising candidate for an effective corrosion inhibitor. nih.govglobalresearchonline.net
Future Research Directions and Unexplored Avenues for Oxirane Pyrazoles
Innovations in Synthetic Strategies and Efficiency
The development of efficient and sustainable synthetic routes is paramount for the advancement of oxirane-pyrazole chemistry. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, future efforts will likely concentrate on greener and more atom-economical approaches. mdpi.comwikipedia.org The integration of green chemistry principles, such as the use of benign catalysts, renewable solvents like water, and energy-efficient techniques like microwave and ultrasound-assisted synthesis, is a key area for development. rsc.orgmanipal.eduresearchgate.net
One promising avenue is the expansion of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving efficiency. rsc.orgmanipal.edu Research into novel catalytic systems, including nano-catalysts and biodegradable composites, could lead to higher yields and selectivities under milder reaction conditions. manipal.edunih.gov For instance, regioselective strategies for the alkylation of pyrazole precursors could be further refined to control the synthesis of specific isomers of oxirane-pyrazoles. nih.gov
Future synthetic strategies may also focus on late-stage functionalization, where the oxirane or pyrazole core is modified in the final steps of a synthesis. This approach allows for the rapid generation of a diverse library of derivatives from a common intermediate.
| Synthetic Approach | Potential Advantages for Oxirane-Pyrazoles | Key Research Focus |
| Green Multicomponent Reactions | Reduced reaction time, energy efficiency, use of benign solvents. rsc.orgmanipal.edu | Development of novel MCRs for direct synthesis of functionalized oxirane-pyrazoles. |
| Microwave/Ultrasound Assistance | Accelerated reaction rates, improved yields. rsc.orgresearchgate.net | Optimization of energy-efficient protocols for key synthetic steps. |
| Novel Catalytic Systems | Higher efficiency, improved selectivity, use of sustainable catalysts. manipal.edunih.gov | Exploration of biocatalysts, organocatalysts, and nano-catalysts. |
| Regioselective Alkylation | Precise control over isomer formation. nih.gov | Design of new directing groups and reaction conditions for selective synthesis. |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The chemical reactivity of 1-methyl-4-(oxiran-2-yl)-1H-pyrazole is dictated by the interplay between the electron-rich pyrazole ring and the strained oxirane moiety. The pyrazole ring is known for its aromatic character and can undergo electrophilic substitution, typically at the 4-position. globalresearchonline.net The oxirane ring, on the other hand, is susceptible to nucleophilic attack, leading to ring-opening reactions.
A significant area for future investigation is the exploration of intramolecular reactions, where the pyrazole nucleus or its substituents interact with the oxirane ring. For example, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems, such as pyrazolo-oxazines or other complex scaffolds. nih.gov The reactivity of the oxirane ring can be tuned by the electronic properties of the pyrazole core, offering a platform for designing novel transformations.
Furthermore, the development of catalytic systems that can selectively activate either the pyrazole or the oxirane ring will open up new avenues for functionalization. For instance, transition-metal catalysis could enable cross-coupling reactions at various positions of the pyrazole ring, while Lewis or Brønsted acids could be employed to control the regioselectivity of the oxirane ring-opening. The application of photoredox catalysis could also unlock novel reaction pathways under mild conditions. organic-chemistry.org
| Reaction Type | Potential Outcome for Oxirane-Pyrazoles | Research Direction |
| Intramolecular Cyclization | Formation of novel fused heterocyclic systems. nih.gov | Design of substrates and catalysts to promote selective cyclization pathways. |
| Catalytic Ring-Opening | Access to a diverse range of functionalized pyrazole derivatives. | Exploration of stereoselective and regioselective catalysts. |
| C-H Functionalization | Direct modification of the pyrazole and oxirane rings. | Development of new catalytic methods for selective C-H activation. |
| Photoredox Catalysis | Access to radical-mediated transformations under mild conditions. organic-chemistry.org | Investigation of novel photochemical reactions of oxirane-pyrazoles. |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work. eurasianjournals.com For oxirane-pyrazoles, advanced computational methods can be employed for the predictive design of new molecules with desired properties and for understanding their reactivity.
Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, geometry, and reactivity of this compound and its derivatives. nih.gov These calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of chemical reactions. Molecular dynamics simulations can be used to study the conformational behavior of these molecules and their interactions with other chemical species. eurasianjournals.commdpi.com
A particularly exciting future direction is the integration of machine learning and artificial intelligence (AI) in the design process. benthamdirect.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of novel oxirane-pyrazole derivatives. nih.gov Machine learning algorithms can be trained on existing experimental data to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. benthamdirect.com This synergy between computational prediction and experimental validation will accelerate the discovery and development of new oxirane-pyrazole based compounds. eurasianjournals.com
| Computational Method | Application for Oxirane-Pyrazoles | Future Outlook |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. eurasianjournals.comnih.gov | Higher accuracy predictions through improved functionals and basis sets. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. eurasianjournals.commdpi.com | Multi-scale modeling to bridge molecular and macroscopic properties. |
| Machine Learning (ML) / AI | Prediction of biological activity (QSAR), reaction outcomes, and synthetic planning. benthamdirect.com | Development of more accurate and generalizable predictive models. |
| Computer-Aided Drug Design (CADD) | Design of potent inhibitors and therapeutic agents through molecular docking and modeling. mdpi.comnih.gov | Integration with experimental screening for rapid lead optimization. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-4-(oxiran-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cyclization or coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., using 4-iodo-1-methyl-pyrazole with thiols or boronic acids) under inert atmospheres (N₂) at elevated temperatures (~90°C) achieves moderate yields (e.g., 63% for a thioether analog) . Metalation-acylation sequences (e.g., using phenylethynyl precursors) are also viable, requiring anhydrous solvents and controlled stoichiometry to avoid side products . Key parameters include catalyst selection (Pd₂(dba)₃/Xantphos), solvent polarity, and purification via column chromatography (e.g., PE:EA = 10:1) .
Q. How can spectroscopic techniques (NMR, IR) differentiate tautomeric forms or substituent positions in pyrazole derivatives?
- Methodological Answer : ¹H NMR is critical for identifying tautomers. For instance, in 3- and 5-substituted pyrazoles, distinct chemical shifts (δ 7.60–8.05 ppm for aromatic protons) and splitting patterns resolve positional isomers . IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for esters). X-ray crystallography (triclinic P1 symmetry, a=10.3961 Å) further validates tautomeric coexistence in single crystals .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer : Post-synthesis, mixtures are often purified via silica-gel chromatography (gradient elution with hexane/ethyl acetate) . Recrystallization from methanol or DMF/water mixtures improves purity for crystalline analogs . For polar intermediates, acid-base extraction (5% NaOH) removes unreacted starting materials .
Advanced Research Questions
Q. How can regioselective functionalization of the oxirane ring in this compound be achieved?
- Methodological Answer : Epoxide ring-opening reactions require nucleophiles (e.g., amines, thiols) under controlled pH and temperature. For example, Mannich reactions with diaza-crown ethers in methoxymethyl derivatives proceed at 50–80°C, yielding NCH₂N-linked bis-pyrazoles . Steric hindrance from the methyl group on pyrazole directs nucleophilic attack to the less hindered oxirane carbon .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. Studies on similar pyrazole-4-carboxylic acids show electron-withdrawing groups (e.g., -CO₂H) increase electrophilicity at the oxirane ring . Molecular docking can further predict binding interactions in biological targets .
Q. How do steric and electronic effects of substituents influence the biological activity of pyrazole-oxirane hybrids?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-deficient substituents (e.g., -NO₂) enhance bioactivity via increased electrophilicity. For example, nitro-to-amino reduction in analogs like (1-methyl-4-nitro-1H-pyrazol-5-yl)methanone significantly alters cytotoxicity profiles . Comparative assays (e.g., enzyme inhibition, microbial viability) under standardized conditions (pH 7.4, 37°C) quantify these effects .
Key Challenges and Contradictions
- Synthetic Yield vs. Purity : While Pd-catalyzed methods achieve moderate yields (63%), purification remains laborious due to byproducts (e.g., homocoupling). Alternative catalysts (e.g., CuI) may improve efficiency but require optimization .
- Tautomer Stability : Co-crystallized tautomers (e.g., 3- and 5-substituted pyrazoles) complicate spectral interpretation, necessitating advanced techniques like SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
